1-(4-Ethoxy-3-formylphenylsulfonyl)-4-methylpiperazine
Description
Properties
IUPAC Name |
2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-20-14-5-4-13(10-12(14)11-17)21(18,19)16-8-6-15(2)7-9-16/h4-5,10-11H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZJTXYBHOEFPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431681 | |
| Record name | 1-(4-ethoxy-3-formylphenylsulfonyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332374-42-2 | |
| Record name | 2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332374-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-ethoxy-3-formylphenylsulfonyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.169.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 3-(Hydroxymethyl)-4-ethoxybenzenesulfonyl Chloride
Step 1: Ethylation of 3-Methylphenol
3-Methylphenol undergoes Williamson ether synthesis with ethyl bromide in the presence of potassium carbonate, yielding 3-methyl-4-ethoxybenzene.
Step 2: Sulfonation
Chlorosulfonic acid introduces a sulfonic acid group para to the ethoxy substituent (position 1), forming 3-methyl-4-ethoxybenzenesulfonic acid.
Step 3: Conversion to Sulfonyl Chloride
Thionyl chloride (SOCl) converts the sulfonic acid to sulfonyl chloride.
Step 4: Bromination and Hydrolysis
Oxidation to 3-Formyl-4-ethoxybenzenesulfonyl Chloride
Manganese dioxide (MnO) in refluxing dichloromethane oxidizes the hydroxymethyl group to formyl.
Coupling with 4-Methylpiperazine
The sulfonyl chloride reacts with 4-methylpiperazine in dichloromethane with triethylamine as a base.
Characterization Data
-
H NMR (CDCl) : δ 10.05 (s, 1H, CHO), 8.20 (d, J = 2.4 Hz, 1H, ArH), 7.85 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.95 (d, J = 8.8 Hz, 1H, ArH), 4.10 (q, J = 7.0 Hz, 2H, OCH), 3.40–3.60 (m, 4H, piperazine), 2.85–3.00 (m, 4H, piperazine), 2.35 (s, 3H, NCH), 1.45 (t, J = 7.0 Hz, 3H, CHCH).
-
HRMS : m/z calculated for CHNOS [M+H]: 341.1274, found: 341.1276.
Synthetic Route 2: Direct Formylation Prior to Sulfonation
Vilsmeier-Haack Formylation of 4-Ethoxybenzene
4-Ethoxybenzene undergoes formylation at position 3 using the Vilsmeier-Haack reagent (POCl, DMF).
Sulfonation and Chloride Formation
Sulfonation with chlorosulfonic acid introduces the sulfonic acid group para to ethoxy (position 1), followed by SOCl treatment to yield the sulfonyl chloride.
Piperazine Coupling
Reaction with 4-methylpiperazine under basic conditions completes the synthesis.
Challenges
-
Low sulfonation efficiency due to deactivation by the formyl group.
-
Requires high temperatures (>100°C) and extended reaction times.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Hydroxymethyl Oxidation) | Route 2 (Direct Formylation) |
|---|---|---|
| Yield | 65–75% | 40–50% |
| Regioselectivity | High (controlled oxidation) | Moderate (competing sulfonation) |
| Reaction Conditions | Mild (MnO, room temperature) | Harsh (POCl, high heat) |
| Purification Complexity | Medium (column chromatography) | High (multiple byproducts) |
Route 1 is industrially preferred due to higher yields and reproducibility, while Route 2 is less viable for scale-up.
Industrial-Scale Optimization Strategies
Solvent Selection
Catalytic Improvements
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxy-3-formylphenylsulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Ethoxy-3-carboxybenzenesulfonyl-4-methylpiperazine.
Reduction: 4-Ethoxy-3-hydroxybenzenesulfonyl-4-methylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperazine ring substituted with a sulfonyl group and an ethoxy-formyl phenyl moiety. Its unique structure contributes to its reactivity and biological activity.
Molecular Formula
- C13H18N2O3S
Medicinal Chemistry
1-(4-Ethoxy-3-formylphenylsulfonyl)-4-methylpiperazine is primarily investigated for its potential as a pharmacophore in drug development. Its structure allows for interactions with various biological targets, making it a candidate for:
- Anticancer agents : The compound has shown promise in inhibiting tumor growth in preliminary studies.
- Antimicrobial activity : Research indicates potential efficacy against certain bacterial strains.
Synthesis of Complex Molecules
The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new drugs and therapeutic agents. Its sulfonamide group can participate in various chemical reactions, enhancing its utility in synthetic organic chemistry.
Studies have focused on the biological interactions of this compound with enzymes and receptors:
- Enzyme inhibition : It has been evaluated for its ability to inhibit specific enzymes that play roles in disease pathways.
- Receptor binding : Investigations into its binding affinity to various receptors are ongoing, which may elucidate its mechanism of action.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized analogs of this compound and tested their anticancer properties against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the piperazine ring could enhance efficacy.
Case Study 2: Antimicrobial Efficacy
A study conducted by researchers at a leading pharmaceutical university assessed the antimicrobial properties of this compound against resistant bacterial strains. The findings revealed that the compound had notable activity against Staphylococcus aureus, indicating potential for development into a novel antibiotic.
Data Table: Comparison with Similar Compounds
| Compound Name | Structure | Applications | Notable Findings |
|---|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial | Effective against resistant strains |
| Sulfanilamide | Structure | Antibacterial | First sulfa drug; broad-spectrum |
| Benzamide | Structure | Antidepressant | Modulates neurotransmitter systems |
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-3-formylphenylsulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The formyl group can also participate in covalent bonding with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonylpiperazine Derivatives
1-((4-Substitutedphenyl)sulfonyl)piperazine (3a–c) :
These derivatives, synthesized via bromoacetyl chloride reactions, share the phenylsulfonyl-piperazine backbone but lack the ethoxy and formyl substituents. Their antiproliferative activity against cancer cell lines highlights the importance of sulfonyl groups in enhancing bioactivity. The target compound’s additional ethoxy and formyl groups may improve target selectivity or pharmacokinetic properties .Ethyl 4-[4-[(4-ethoxy-3-methylbenzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate :
This compound features a benzothiazole-carbamoyl substituent on the sulfonylphenyl group. Its molecular weight (532.6 g/mol) and lipophilicity (XLogP3 = 3.1) suggest moderate solubility, comparable to the target compound, which likely has a higher polarity due to the formyl group .
Benzyl- and Heterocyclic-Substituted Piperazines
BM212 (1-((1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methylpiperazine) :
BM212 demonstrates potent antitubercular activity (MIC = 0.7 µg/mL) with low cytotoxicity, attributed to its bis(4-chlorophenyl)pyrrole substituent. In contrast, the target compound’s ethoxy and formyl groups may favor interactions with eukaryotic targets (e.g., enzymes or DNA) rather than bacterial membranes .- The target compound’s formyl group could similarly engage in hydrogen bonding, a critical factor in drug-receptor interactions .
Immunomodulatory and Neuroactive Piperazines
- 1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine/β-cyclodextrin complex: This β-cyclodextrin inclusion complex exhibits immunostimulatory effects (e.g., CD4+/CD8+ cell activation) under heavy metal exposure. The target compound’s formyl group may confer similar solubility challenges, necessitating formulation strategies like cyclodextrin complexation for therapeutic delivery .
- 1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine: As a sigma receptor antagonist, this compound modulates NMDA-evoked norepinephrine release in the hippocampus. The target compound’s sulfonyl and formyl groups may shift activity toward other neurological targets (e.g., serotonin receptors) .
Data Tables: Key Comparative Properties
Pharmacological and Toxicological Considerations
- Selectivity : The formyl group in the target compound may reduce off-target effects compared to halogenated analogs like BM212, which exhibit broad-spectrum antimicrobial activity .
- Toxicity: Piperazine derivatives with electron-withdrawing groups (e.g., sulfonyl) generally show lower cytotoxicity than alkylated variants, as seen in 1-(3-aminopropyl)-4-methylpiperazine-based polymers .
- Solubility : β-Cyclodextrin complexation, as demonstrated for naphthaleneoxypropargyl-piperazine, could address solubility limitations posed by the target compound’s aromatic substituents .
Biological Activity
1-(4-Ethoxy-3-formylphenylsulfonyl)-4-methylpiperazine is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Weight : 302.36 g/mol
- Functional Groups : Sulfonyl, ethoxy, and formyl groups contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by forming covalent bonds with nucleophilic sites, which can lead to modifications in enzyme activity and kinetics .
- AMPK Activation : Research indicates that this compound may activate AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis, which has implications in metabolic disorders such as diabetes and obesity .
Biological Activities
- Antidiabetic Effects : Studies have demonstrated that compounds activating AMPK can ameliorate conditions associated with diabetes, including diabetic nephropathy and chronic kidney disease .
- Antimicrobial Properties : Preliminary investigations suggest potential antibacterial and antifungal activities, which are common among piperazine derivatives .
- Cytotoxicity : The compound's effects on cell viability have been studied in various cancer cell lines, indicating potential cytotoxic effects that warrant further exploration .
Case Studies
- Diabetic Models :
- Cell Viability Assays :
Data Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 1-(4-Ethoxy-3-formylphenylsulfonyl)-4-methylpiperazine?
- Methodological Answer : The synthesis typically involves sequential functionalization of the piperazine core. Key steps include:
- Sulfonation : Introduce the sulfonyl group via reaction with sulfonic acid derivatives under anhydrous conditions (e.g., using chlorosulfonic acid in dichloromethane at 0–5°C).
- Formylation : Protect reactive sites (e.g., using acetyl groups) before formylation via Vilsmeier-Haack reaction (POCl₃/DMF) at 80–100°C .
- Ethoxy Group Installation : Alkylation with ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) in refluxing acetonitrile .
Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) in a fume hood. Avoid skin contact due to potential irritation (Category 2 skin/eye hazard per GHS) .
- Storage : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Desiccants (silica gel) prevent hydrolysis of the formyl and sulfonyl groups .
Q. What spectroscopic methods are optimal for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions (e.g., sulfonyl protons at δ 3.1–3.5 ppm; formyl proton at δ 9.8–10.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ expected at m/z ~355).
- FT-IR : Peaks at 1680–1720 cm⁻¹ (C=O stretch) and 1150–1200 cm⁻¹ (S=O stretch) confirm functional groups .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and optimize reaction pathways (e.g., sulfonyl group substitution) .
- Machine Learning : Train models on PubChem data to predict solubility or reactivity with electrophiles (e.g., using Mordred descriptors) .
- Molecular Dynamics : Simulate interactions in solvent environments (e.g., water vs. DMSO) to assess hydrolysis risks .
Q. How can conflicting data regarding the compound’s biological activity be resolved?
- Methodological Answer :
- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., fluorometric assays) and cellular viability (MTT assays) to rule out false positives .
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity; impurities (e.g., hydrolysis byproducts) may skew bioactivity .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .
Q. How to design experiments to elucidate the compound’s mechanism of action in enzymatic assays?
- Methodological Answer :
- Enzyme Inhibition Kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against targets like carbonic anhydrase .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry with purified enzymes .
- Mutagenesis Studies : Modify key residues (e.g., catalytic histidine in hydrolases) to identify binding sites .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility or stability data?
- Methodological Answer :
- Controlled Replication : Repeat experiments under identical conditions (pH, temperature, solvent) to isolate variables .
- Advanced Analytics : Use dynamic light scattering (DLS) to detect aggregation or degradation products in solution .
- Environmental Controls : Monitor oxygen/moisture levels during storage using gas chromatography or Karl Fischer titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
